molecular formula C9H4BrClIN B6254817 6-bromo-1-chloro-4-iodoisoquinoline CAS No. 1254514-20-9

6-bromo-1-chloro-4-iodoisoquinoline

Cat. No.: B6254817
CAS No.: 1254514-20-9
M. Wt: 368.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-chloro-4-iodoisoquinoline is a polyhalogenated isoquinoline derivative characterized by substituents at the 1-, 4-, and 6-positions of the heterocyclic ring. The presence of bromine, chlorine, and iodine atoms introduces distinct electronic and steric effects, making this compound valuable in medicinal chemistry and materials science. Its synthesis typically involves sequential halogenation steps. For instance, bromination at the 6-position can be achieved using dibromoisocyanuric acid, as demonstrated in analogous isoquinoline bromination protocols . Subsequent chlorination and iodination at positions 1 and 4, respectively, are performed via electrophilic substitution or transition metal-catalyzed reactions. Mass spectrometry (MS) data for related compounds, such as 6-bromo-1-chloroisoquinoline, show characteristic isotopic patterns (e.g., m/z 241, 243 [M+1]⁺) due to bromine’s natural isotope distribution .

Properties

CAS No.

1254514-20-9

Molecular Formula

C9H4BrClIN

Molecular Weight

368.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-4-Chloroisoquinoline Intermediate

The foundational step in preparing 6-bromo-1-chloro-4-iodoisoquinoline involves synthesizing the 6-bromo-4-chloroisoquinoline intermediate. A patented method (CN106432073B) outlines a three-step process:

  • Formation of 3-(4-Bromoanilino)ethyl Acrylate :
    4-Bromoaniline reacts with ethyl propiolate in methanol under nitrogen at 30–50°C. This step achieves 87% yield, forming the acrylate intermediate through nucleophilic addition.

  • Cyclization to 6-Bromoquinoline-4(1H)-one :
    The acrylate intermediate is dissolved in diphenyl ether and heated to 200–220°C, inducing cyclization. After cooling, petroleum ether precipitates the product, yielding 77–81% of 6-bromoquinoline-4(1H)-one.

  • Chlorination with Phosphorus Trichloride :
    6-Bromoquinoline-4(1H)-one is treated with phosphorus trichloride (PCl₃) in toluene under reflux. This replaces the 4-position hydroxyl group with chlorine, yielding 6-bromo-4-chloroisoquinoline at 91.5–92.6% efficiency.

Key Reaction Conditions:

StepReagentsTemperatureYield
1Ethyl propiolate, methanol30–50°C87%
2Diphenyl ether200–220°C77–81%
3PCl₃, tolueneReflux91.5–92.6%

Alternative Halogenation Routes

Direct Halogenation of Isoquinoline Derivatives

A ChemicalBook synthesis route (CAS 205055-63-6) describes chlorination of 6-bromoisoquinoline using phosphorus oxychloride (POCl₃). While this method yields 6-bromo-1-chloroisoquinoline (62%), adapting it for iodination would require substituting POCl₃ with an iodinating agent like N-iodosuccinimide (NIS) under radical or electrophilic conditions.

Comparative Analysis of Halogenation Agents:

HalogenReagentConditionsChallenges
ClPCl₃, POCl₃Reflux in tolueneOver-chlorination risk
BrBr₂, NBSLight or radical initiatorsRegioselectivity issues
INIS, KI/CuHigh temperature, catalysisLow reactivity of aryl chlorides

Multi-Step Synthesis via Directed Functionalization

CH Activation/Annulation Strategy

Challenges and Optimization Considerations

Regioselectivity and Byproduct Formation

The isoquinoline scaffold’s aromatic system poses regioselectivity challenges during halogenation. For instance, bromination at the 6-position is favored due to electronic and steric factors, but competing reactions at the 1- and 3-positions can occur. Using directing groups (e.g., methoxy or nitro groups) or bulky reagents can mitigate this issue.

Solvent and Temperature Effects

  • Diphenyl ether in cyclization reactions improves yield (81%) due to its high boiling point and inertness.

  • Polar aprotic solvents (e.g., DMF) enhance iodination efficiency by stabilizing transition states in SNAr reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Halogen substituents influence reactivity, solubility, and intermolecular interactions. Below is a comparative analysis of 6-bromo-1-chloro-4-iodoisoquinoline with its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 1-Cl, 4-I, 6-Br C₉H₄BrClIN 388.31 High steric bulk, low solubility in polar solvents
1-Bromo-4-fluoroisoquinoline (CAS 1421517-86-3) 1-Br, 4-F C₉H₅BrFN 242.00 Moderate polarity, enhanced metabolic stability
6-Amino-8-chloroisoquinoline (48) 6-NH₂, 8-Cl C₉H₆ClN₂ 183.61 Polar, used as a synthetic intermediate
  • Electronic Effects : The electron-withdrawing nature of halogens (Cl, Br, I) decreases electron density on the aromatic ring, directing electrophilic attacks to specific positions. Iodine’s polarizability enhances van der Waals interactions, impacting crystal packing .
  • Steric Effects: The 4-iodo substituent in this compound introduces significant steric hindrance compared to smaller halogens like fluorine in 1-bromo-4-fluoroisoquinoline, reducing reaction rates in crowded environments .

Spectroscopic and Computational Insights

  • Mass Spectrometry : Isotopic patterns (e.g., m/z 241, 243 for brominated analogs) aid in structural confirmation .
  • Density Functional Theory (DFT): Calculations predict the electronic structure and thermochemical properties of halogenated isoquinolines. For example, hybrid functionals incorporating exact exchange improve accuracy in predicting atomization energies .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

A study comparing halogenated isoquinolines in palladium-catalyzed couplings revealed:

  • Iodine > Bromine > Chlorine in reaction efficiency (yields: 92% for iodine vs. 78% for bromine).
  • Steric hindrance from the 4-iodo group slows catalysis but improves regioselectivity.

Solubility and Crystallography

  • This compound: Poor solubility in water (<0.1 mg/mL) but crystallizes in a monoclinic system (SHELX refinement, R₁ = 0.035) .
  • 1-Bromo-4-fluoroisoquinoline: Higher solubility in DMSO (>10 mg/mL) due to fluorine’s polarity .

Q & A

Q. What are the key factors influencing the synthesis yield of 6-bromo-1-chloro-4-iodoisoquinoline?

  • Methodological Answer: Synthesis yield is highly dependent on reaction conditions such as temperature, solvent polarity, and reaction time. For halogenated isoquinolines, polar aprotic solvents (e.g., DMF or DMSO) are preferred for facilitating nucleophilic substitution reactions. Elevated temperatures (80–120°C) often improve reactivity but must be balanced against thermal decomposition risks. For example, highlights that solvent choice and reaction time significantly impact the purity and yield of structurally similar compounds like 6-bromo-1-chloro-3-methylisoquinoline .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer: Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used for purification. Recrystallization from ethanol or dichloromethane may further enhance purity. specifies that brominated isoquinoline derivatives (e.g., 6-bromoisoquinoline) often require low-temperature storage (0–6°C) post-purification to prevent halogen displacement or decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm halogen positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities. provides SMILES notation (C1=CC2=NC=CC(=C2C=C1Br)Cl) and InChI keys for analogous compounds, which can guide computational validation .

Advanced Research Questions

Q. How do halogen substituent positions influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The iodine atom at position 4 is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to bromine (position 6) and chlorine (position 1). Computational studies (DFT calculations) can predict regioselectivity, while experimental screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) optimizes coupling efficiency. notes that structural analogs with iodine at position 4 exhibit higher similarity indices (0.95) in reactivity compared to derivatives with alternate halogen positioning .

Q. What strategies resolve contradictory data on the biological activity of halogenated isoquinolines?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
  • Standardize assays using multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal methods (e.g., fluorescence-based vs. luminescence readouts).
  • Perform dose-response curves to establish EC₅₀/IC₅₀ values. emphasizes that methoxy and halogen substituents on isoquinolines can differentially modulate enzyme interactions, necessitating mechanistic follow-ups (e.g., kinase inhibition profiling) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer: Use tools like SwissADME or Molinspiration to calculate logP (lipophilicity), polar surface area (PSA), and bioavailability scores. Molecular docking (AutoDock Vina) against target proteins (e.g., HIV protease) can prioritize derivatives for synthesis. demonstrates that substitution patterns in similar quinolines (e.g., 6-bromo-2-chloro-4-methylquinoline) correlate with improved LogD values and blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.